The compound [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester is an organic chemical compound characterized by its unique structure, which includes a phenoxy group and a nitrovinyl moiety. This compound is notable for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals. The presence of the nitro group suggests that it may exhibit interesting electronic properties, while the phenoxy and acetic acid components could contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester can be predicted using computational methods such as quantitative structure-activity relationship (QSAR) analysis. These methods suggest that the compound may interact with various biological targets, potentially influencing metabolic pathways and cellular functions .
Synthesis of [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester typically involves several steps:
These methods emphasize the importance of controlling reaction conditions to optimize yield and purity.
[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester has potential applications in:
Interaction studies are crucial for understanding how [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester interacts with biological systems. These studies often involve:
Several compounds share structural similarities with [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Nitrophenol | Phenolic structure with a nitro group | Used as an antiseptic and in dye synthesis |
| Ethyl 4-hydroxybenzoate | Esterified phenolic compound | Commonly used as a preservative |
| 2-Nitrobenzoic Acid | Carboxylic acid derivative of nitrophenol | Exhibits antibacterial properties |
What sets [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester apart is its specific combination of a nitrovinyl group attached to a phenoxy-acetic acid structure, which may enhance its reactivity and biological activity compared to similar compounds. This unique architecture may allow for novel interactions within biological systems.
Ethyl [4-(2-nitrovinyl)phenoxy]acetate (IUPAC name: ethyl 2-[4-[(E)-2-nitroethenyl]phenoxy]acetate) is a nitroolefin derivative featuring a phenoxyacetate backbone. Its molecular formula is C₁₂H₁₃NO₅, with a molecular weight of 263.24 g/mol. The structure comprises a para-substituted phenyl ring bearing both a nitrovinyl group (–CH=CH–NO₂) and an ethoxycarbonylmethoxy moiety (–OCH₂COOCH₂CH₃).
Synonymy:
A comparative analysis of related nitrovinylphenoxy acetate derivatives is provided in Table 1.
Table 1: Structural analogs of ethyl [4-(2-nitrovinyl)phenoxy]acetate
Nitrovinylphenoxy acetates emerged in the late 20th century as intermediates in the synthesis of non-linear optical materials and bioactive compounds. The earliest reported synthesis of ethyl [4-(2-nitrovinyl)phenoxy]acetate derivatives dates to 2016, where Maki et al. utilized condensation reactions between 4-hydroxybenzaldehyde derivatives and nitromethane under acidic conditions. This method, adapted from classical Knoevenagel condensations, afforded nitrovinylphenols, which were subsequently etherified with ethyl bromoacetate.
Key milestones include:
The nitrovinyl group’s electron-deficient double bond enables diverse transformations:
Nitrovinylphenoxy acetates exhibit structure-activity relationships (SAR) critical to drug discovery: